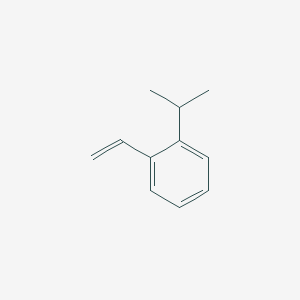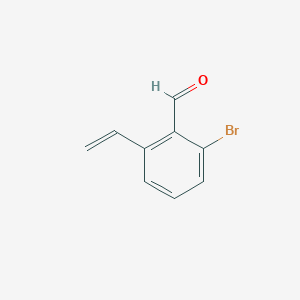
1-Isopropyl-2-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-2-vinylbenzene, also known as cumene, is an organic compound with the molecular formula C10H12. It is a derivative of benzene, where one hydrogen atom is replaced by an isopropyl group and another by a vinyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-vinylbenzene can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting isopropylbenzene can then undergo a vinylation reaction to introduce the vinyl group.
Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts alkylation process, followed by a catalytic vinylation step. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-2-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation reactions, respectively.
Major Products:
Oxidation: Isopropylbenzene hydroperoxide, acetophenone.
Reduction: 1-Isopropyl-2-ethylbenzene.
Substitution: Various halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
1-Isopropyl-2-vinylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 1-isopropyl-2-vinylbenzene involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, while the isopropyl group can influence the compound’s reactivity and stability. The benzene ring can undergo electrophilic aromatic substitution, leading to the formation of various derivatives with different biological and chemical properties.
Comparaison Avec Des Composés Similaires
1-Isopropyl-4-vinylbenzene: Similar structure but with the vinyl group in the para position.
1-Ethyl-2-vinylbenzene: Similar structure but with an ethyl group instead of an isopropyl group.
1-Isopropyl-2-ethylbenzene: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness: 1-Isopropyl-2-vinylbenzene is unique due to the presence of both an isopropyl and a vinyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C11H14 |
|---|---|
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
1-ethenyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H14/c1-4-10-7-5-6-8-11(10)9(2)3/h4-9H,1H2,2-3H3 |
Clé InChI |
YBHWIVKIQYJYOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12950548.png)





![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12950588.png)


![N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12950606.png)
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12950608.png)
![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)


